![molecular formula C11H21NO3 B13176341 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Applications De Recherche Scientifique
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decan: A structurally similar compound with different functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activities.
Uniqueness
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL is unique due to its specific aminopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
8-(1-aminopropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H21NO3/c1-9(8-12)10(13)2-4-11(5-3-10)14-6-7-15-11/h9,13H,2-8,12H2,1H3 |
Clé InChI |
ZWINOBZHTYQBLR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1(CCC2(CC1)OCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



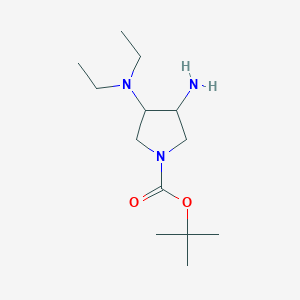

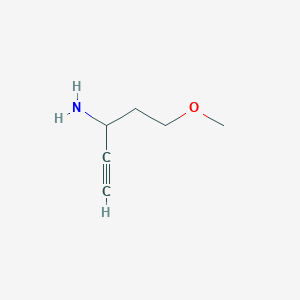

![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
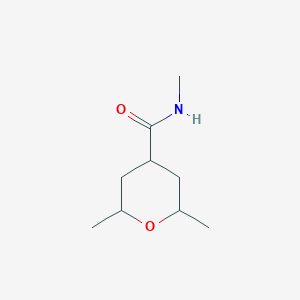
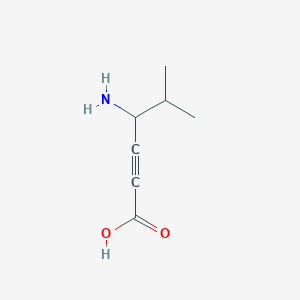

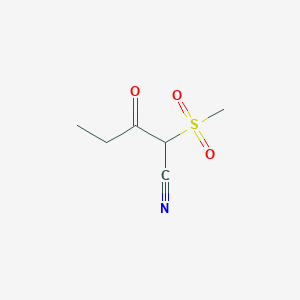
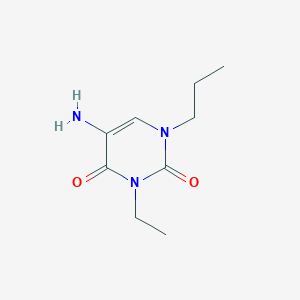
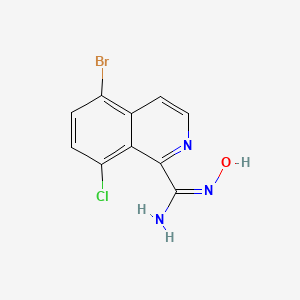
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
